Cas no 13669-60-8 (6-Methoxyquinoline-3-carboxaldehyde)
6-Methoxyquinoline-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-methoxyquinoline-3-carbaldehyde
- 6-Methoxyquinoline-3-carboxaldehyde
- 6-METHOXY-3-QUINOLINECARBOXALDEHYDE
- CTK0F3774
- AB49943
- 3-Quinolinecarboxaldehyde, 6-methoxy-
- 6-Methoxy-chinolin-3-carbaldehyd
- 6-methoxy-quinoline-3-carbaldehyde
- AG-L-64321
- 4-HYDRAZINO-6-ETHOXYQUINOLINE HYDROCHLORIDE
- 3-Quinolinecarboxaldehyde,6-methoxy
- 6-Methoxy-chinolin-3aldehyd
- AKOS006280554
- 6-Methoxy-3-formylquinoline; 6-Methoxyquinoline-3-carboxaldehyde
- J-006883
- CS-0021513
- 13669-60-8
- SCHEMBL4732216
- DTXSID10490291
- XUZDZJCVUKXINT-UHFFFAOYSA-N
- DB-063160
- MFCD09260427
-
- MDL: MFCD09260427
- Inchi: 1S/C11H9NO2/c1-14-10-2-3-11-9(5-10)4-8(7-13)6-12-11/h2-7H,1H3
- InChI Key: XUZDZJCVUKXINT-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2C(=CC(C=O)=CN=2)C=1
Computed Properties
- Exact Mass: 187.06300
- Monoisotopic Mass: 187.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- PSA: 39.19000
- LogP: 2.05590
6-Methoxyquinoline-3-carboxaldehyde Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methoxyquinoline-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M323600-500mg |
6-Methoxyquinoline-3-carboxaldehyde |
13669-60-8 | 500mg |
$861.00 | 2023-05-17 | ||
| TRC | M323600-1g |
6-Methoxyquinoline-3-carboxaldehyde |
13669-60-8 | 1g |
$1206.00 | 2023-05-17 | ||
| Apollo Scientific | OR307866-1g |
6-Methoxyquinoline-3-carboxaldehyde |
13669-60-8 | 1g |
£389.00 | 2025-02-20 | ||
| abcr | AB213287-250 mg |
6-Methoxyquinoline-3-carboxaldehyde |
13669-60-8 | 250 mg |
€237.50 | 2023-07-20 | ||
| abcr | AB213287-1 g |
6-Methoxyquinoline-3-carboxaldehyde |
13669-60-8 | 1 g |
€620.00 | 2023-07-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291386-250 mg |
6-Methoxyquinoline-3-carboxaldehyde, |
13669-60-8 | 250MG |
¥2,933.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291386A-500 mg |
6-Methoxyquinoline-3-carboxaldehyde, |
13669-60-8 | 500MG |
¥5,122.00 | 2023-07-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1091272-1g |
6-Methoxy-3-quinolinecarboxaldehyde |
13669-60-8 | 98% | 1g |
¥4656 | 2023-04-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-291386-250mg |
6-Methoxyquinoline-3-carboxaldehyde, |
13669-60-8 | 250mg |
¥2933.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291386A-500mg |
6-Methoxyquinoline-3-carboxaldehyde, |
13669-60-8 | 500mg |
¥5122.00 | 2023-09-05 |
6-Methoxyquinoline-3-carboxaldehyde Suppliers
6-Methoxyquinoline-3-carboxaldehyde Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 6-Methoxyquinoline-3-carboxaldehyde
Properties and Applications of 6-Methoxyquinoline-3-carboxaldehyde (CAS No. 13669-60-8)
6-Methoxyquinoline-3-carboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 13669-60-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the quinoline family, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The presence of a methoxy group at the 6-position and a formyl group at the 3-position introduces unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug discovery.
The structure of 6-Methoxyquinoline-3-carboxaldehyde features a fused benzene and pyridine ring system, with the formyl group (-CHO) serving as a key reactive site for further chemical modifications. This structural motif is particularly appealing in medicinal chemistry because it can be readily functionalized to produce more complex derivatives with enhanced biological activity. The methoxy group at the 6-position not only influences the electronic properties of the molecule but also contributes to its solubility and metabolic stability, factors that are critical for drug development.
In recent years, 6-Methoxyquinoline-3-carboxaldehyde has been extensively studied as a precursor in the synthesis of various bioactive compounds. One of the most notable applications is its use in generating quinoline-based inhibitors targeting specific enzymatic pathways involved in cancer progression. For instance, researchers have demonstrated that derivatives of this compound can inhibit tyrosine kinases, which are overexpressed in many solid tumors and play a crucial role in tumor growth and metastasis. The formyl group in 6-Methoxyquinoline-3-carboxaldehyde allows for condensation reactions with amino acids or other nucleophiles, leading to the formation of Schiff bases or peptidomimetics that exhibit potent inhibitory effects on these kinases.
Moreover, the pharmacological profile of 6-Methoxyquinoline-3-carboxaldehyde has been explored in several preclinical studies. These studies have highlighted its potential as an antimicrobial agent against resistant bacterial strains. The quinoline scaffold is known to disrupt bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. By incorporating modifications such as halogen atoms or additional heterocycles, researchers have synthesized analogs of 6-Methoxyquinoline-3-carboxaldehyde that exhibit improved efficacy against Gram-negative bacteria, including those that are resistant to conventional antibiotics.
Recent advances in computational chemistry have also facilitated the design of novel derivatives of 6-Methoxyquinoline-3-carboxaldehyde using virtual screening techniques. Machine learning models have been trained on large datasets of known bioactive compounds to predict new structures with desired pharmacological properties. This approach has led to the identification of novel analogs with enhanced binding affinity to target proteins and improved pharmacokinetic profiles. Such innovations underscore the importance of 6-Methoxyquinoline-3-carboxaldehyde as a scaffold for drug discovery efforts aimed at addressing unmet medical needs.
The synthetic utility of 6-Methoxyquinoline-3-carboxaldehyde extends beyond pharmaceutical applications. It serves as a key intermediate in the production of dyes, pigments, and specialty chemicals. The formyl group enables condensation reactions with alcohols or thiols to yield esters or thioesters, which are widely used in organic synthesis. Additionally, the methoxy group can be oxidized to form a carboxylic acid or reduced to an alcohol, providing further flexibility in synthetic pathways.
In conclusion, 6-Methoxyquinoline-3-carboxaldehyde (CAS No. 13669-60-8) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it an invaluable building block for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic applications and synthetic strategies, the importance of this compound is expected to grow further, solidifying its role as a cornerstone in modern chemical biology and drug development.
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